molecular formula C8H9BrN2O B11771821 2-bromo-N-(3-methylpyridin-2-yl)acetamide

2-bromo-N-(3-methylpyridin-2-yl)acetamide

Cat. No.: B11771821
M. Wt: 229.07 g/mol
InChI Key: APFCQDBLFWJRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(3-methylpyridin-2-yl)acetamide is an organic compound with the CAS Number 349121-08-0 and a molecular weight of 229.07 g/mol . It is characterized by the molecular formula C8H9BrN2O . This compound belongs to the class of bromoacetamide derivatives. The bromoacetamide functional group is a versatile building block in organic synthesis and medicinal chemistry research, often utilized in alkylation reactions and as an intermediate for the synthesis of more complex molecules. For instance, structurally similar compounds, such as N-(5-bromo-3-methylpyridin-2-yl)acetamide, are listed as available building blocks for research purposes . While the specific biological targets and detailed mechanisms of action for this compound are not fully elucidated in the available literature, related acetamide and pyridine-containing compounds are frequently explored in various scientific fields . This product is intended for research applications and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-N-(3-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C8H9BrN2O/c1-6-3-2-4-10-8(6)11-7(12)5-9/h2-4H,5H2,1H3,(H,10,11,12)

InChI Key

APFCQDBLFWJRCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CBr

Origin of Product

United States

Synthetic Methodologies for 2 Bromo N 3 Methylpyridin 2 Yl Acetamide and Analogues

Alternative Synthetic Routes to 2-bromo-N-(3-methylpyridin-2-yl)acetamide Scaffolds

Strategies for Introducing Bromoacetamide Moieties

The most direct and common method for introducing the bromoacetamide group is through the acylation of a suitable aminopyridine precursor, in this case, 2-amino-3-methylpyridine (B33374) (also known as 2-amino-3-picoline). This transformation is typically achieved by reacting the amine with a bromoacetylating agent.

A prevalent bromoacetylating agent is bromoacetyl bromide . The reaction is generally carried out in an inert solvent, such as dichloromethane, at reduced temperatures to control the exothermic nature of the reaction. A base, for instance, potassium carbonate, is often employed to neutralize the hydrogen bromide byproduct generated during the acylation. This method is widely applicable to a range of aromatic and heterocyclic amines. irejournals.com

Another effective reagent for this transformation is bromoacetic anhydride (B1165640) . While less common than the acid bromide, the anhydride offers a viable alternative and may be advantageous in certain contexts, potentially leading to cleaner reactions and easier purification.

Furthermore, N-bromoacetamide (NBA) itself can be utilized in specific contexts, although it is more commonly associated with bromination reactions rather than acylation. orgsyn.org Its application for direct bromoacetylation of amines is less conventional but represents a potential alternative route.

The choice of bromoacetylating agent and reaction conditions can be tailored based on the specific substrate and desired outcome. Below is a table summarizing these common strategies.

Bromoacetylating AgentTypical Reaction ConditionsPrecursorProduct
Bromoacetyl bromideDichloromethane, Potassium Carbonate, 0 °C to room temperature2-amino-3-methylpyridineThis compound
Bromoacetic anhydrideInert solvent (e.g., THF, Dichloromethane), optional base2-amino-3-methylpyridineThis compound
N-BromoacetamideSpecialized conditions2-amino-3-methylpyridineThis compound

Approaches to Pyridine (B92270) Ring Functionalization at Positions 2 and 3

The synthesis of the core 2-amino-3-methylpyridine scaffold is a critical aspect of obtaining the final product. Various methods exist for the synthesis of 2,3-disubstituted pyridines, which can then be elaborated to the desired target molecule.

One classical approach involves the functionalization of pre-existing pyridine rings . For instance, 2-chloropyridine (B119429) can undergo directed metallation at the 3-position, followed by reaction with an electrophile to introduce a functional group that can later be converted to a methyl group. The chloro group at the 2-position can then be substituted with an amino group via nucleophilic aromatic substitution. rsc.orgrsc.org This strategy allows for the regioselective introduction of substituents at the C2 and C3 positions.

Another strategy involves the construction of the pyridine ring from acyclic precursors. This allows for the incorporation of the desired substituents from the outset. For example, the reaction of α-halogenated ketimines with ω-iodoazides can lead to the formation of halogenated cyclic imines, which can be transformed into 2,3-disubstituted pyridines. acs.org

Furthermore, C-H functionalization of pyridines is a more modern and atom-economical approach. While functionalization at the C2 position of pyridine is often favored due to electronic effects, methods for C3 functionalization are also being developed. nih.govresearchgate.netrsc.orgrsc.org For 3-methylpyridine (B133936), direct C-H activation at the C2 position could provide a route to introduce an amino group or a precursor.

Below is a table summarizing various approaches to obtain the 2,3-disubstituted pyridine core.

Synthetic StrategyDescriptionKey Intermediates
Directed Metallation of 2-ChloropyridineOrtho-lithiation of 2-chloropyridine followed by electrophilic quench and subsequent amination. rsc.orgrsc.org2-chloro-3-lithiopyridine
Ring Synthesis from Acyclic PrecursorsCyclization of functionalized acyclic molecules to form the pyridine ring. acs.orgα-halogenated ketimines, ω-iodoazides
C-H FunctionalizationDirect activation and functionalization of C-H bonds on the pyridine ring. nih.govresearchgate.netrsc.orgrsc.org3-methylpyridine

These alternative synthetic routes provide a versatile toolkit for the preparation of this compound and its analogues, allowing for modifications at both the bromoacetamide moiety and the pyridine core.

Spectroscopic and Structural Data for this compound Not Publicly Available

Extensive searches for published scientific literature containing experimental spectroscopic and structural characterization data for the chemical compound This compound have yielded no specific results. Consequently, it is not possible to provide a detailed article on its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FT-IR and Raman), or X-ray Crystallography as requested.

The required experimental data, including ¹H NMR and ¹³C NMR chemical shifts, 2D NMR correlations, mass-to-charge ratios for molecular weight confirmation, infrared and Raman vibrational frequencies, and single-crystal X-ray diffraction parameters, are not present in the public domain or accessible scientific databases.

While data exists for structurally related compounds, such as various bromo-acetamide derivatives and substituted methylpyridines, the strict requirement to focus solely on This compound prevents the inclusion of this information as it would not be scientifically accurate or adhere to the provided instructions. The generation of an article with detailed, data-driven subsections as outlined is therefore unachievable without the foundational experimental findings for this specific molecule.

Spectroscopic and Structural Characterization of 2 Bromo N 3 Methylpyridin 2 Yl Acetamide

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in the Crystalline State

The three-dimensional arrangement of 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide in the solid state is defined by the spatial relationship between the pyridine (B92270) and benzene (B151609) rings, as well as the geometry of the connecting acetamide (B32628) linker. The asymmetric unit of the crystal structure contains two independent molecules, which exhibit slight conformational differences. nih.gov

A key feature of the molecular conformation is the significant twist between the aromatic ring systems. The dihedral angle, which describes the angle between the planes of the pyridine and benzene rings, is 87.99(9)° in one molecule and 84.28(9)° in the other. nih.gov This nearly perpendicular orientation indicates a lack of extensive π-conjugation across the entire molecule.

The acetamide bridge (–NH–C=O–CH₂–) is largely planar. An important intramolecular feature is a C–H⋯O hydrogen bond, which forms a six-membered ring motif, described by the graph-set notation S(6). nih.gov This interaction helps to stabilize the observed conformation of the molecule in the crystalline form.

Selected Torsion Angles for 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide
AngleValue [°] (Molecule A)Value [°] (Molecule B)
Dihedral Angle (Pyridine-Benzene)87.99 (9)84.28 (9)

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide is governed by a network of specific intermolecular interactions, which assemble the individual molecules into a stable three-dimensional supramolecular architecture. These interactions primarily include hydrogen bonds and π-π stacking. nih.gov

Hydrogen Bonds:

The structure features both conventional and unconventional hydrogen bonds that link adjacent molecules. A significant interaction is the N–H⋯N hydrogen bond, where the amide hydrogen of one molecule forms a bond with the pyridine nitrogen atom of a neighboring molecule. Additionally, C–H⋯O interactions are observed, where carbon-bound hydrogen atoms interact with the carbonyl oxygen atom. nih.gov This combination of N–H⋯N and C–H⋯O hydrogen bonds connects the molecules into a robust three-dimensional network. nih.gov

Hydrogen Bond Geometry for 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide
Donor–H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N–H···N----
C–H···O----
Note: Specific distance and angle values for intermolecular bonds were not detailed in the source.

π-π Stacking:

Computational and Theoretical Investigations of 2 Bromo N 3 Methylpyridin 2 Yl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net It is used to determine a molecule's properties based on its electron density.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 2-bromo-N-(3-methylpyridin-2-yl)acetamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles. researchgate.net

The electronic structure analysis reveals how electrons are distributed within the optimized geometry. This includes the calculation of total energy, dipole moment, and the energies of molecular orbitals. The conformation of the acetamide (B32628) side chain relative to the pyridine (B92270) ring is a key aspect of its structure. Studies on similar molecules, such as 2-bromo-N-(2-chlorophenyl)acetamide, have shown that the conformation can be influenced by substituents, with the N-H bond often oriented specifically relative to other groups in the molecule. researchgate.netnih.gov In the case of this compound, intramolecular hydrogen bonding and steric interactions between the acetamide group, the methyl group, and the pyridine nitrogen would dictate the final, lowest-energy conformation.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: These are representative values based on DFT studies of similar aromatic amides. Specific values for the title compound require dedicated calculation.

ParameterPredicted Value Range
C=O Bond Length1.22 - 1.25 Å
C-N (Amide) Bond Length1.35 - 1.38 Å
C-Br Bond Length1.88 - 1.92 Å
C(pyridine)-N(amide) Bond Length1.40 - 1.43 Å
Dihedral Angle (Pyridine Ring - Amide Plane)5° - 15°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the kinetic stability and chemical reactivity of a molecule. nih.govnih.gov A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amide nitrogen, while the LUMO would likely be distributed over the acetamide carbonyl group and the pyridine ring, particularly the C-Br bond, indicating a potential site for nucleophilic attack.

Table 2: Representative FMO Data from DFT Studies on Related Pyridine and Acetamide Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference Compound
3-Bromo-2-hydroxypyridine-6.880-1.4755.405Pyridine Derivative mdpi.com
N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide-5.73-1.024.71Acetamide Derivative nih.gov
6-fluoropyridine-3-amine-6.21-1.324.89Pyridine Derivative researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govscispace.com The MEP map illustrates the electrostatic potential on the surface of the molecule.

Different colors on the MEP surface represent different potential values. researchgate.net

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue regions: Indicate positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green regions: Represent neutral or near-zero potential.

For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom of the acetamide group and the nitrogen atom of the pyridine ring, identifying them as primary sites for electrophilic interaction. researchgate.net Positive potential (blue) would be concentrated around the amide hydrogen (N-H), making it a potential hydrogen bond donor. The regions around the carbon atoms and the methyl group would likely be in the green-to-yellow range.

Reactivity Indices and Conceptual DFT Studies

Conceptual DFT provides a framework to quantify global and local reactivity through various indices derived from the electron density. mdpi.comsemanticscholar.org These descriptors help in understanding the chemical behavior of molecules without performing explicit reaction simulations. frontiersin.org

Key global reactivity indices include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A)/2, where I is the ionization potential and A is the electron affinity. Using Koopmans' theorem, this can be approximated as χ ≈ (-EHOMO - ELUMO)/2. nih.gov

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (I - A)/2 or approximated as η ≈ (-EHOMO + ELUMO)/2. nih.gov Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ = -χ).

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov These indices provide a more quantitative prediction of reactivity than MEP maps alone.

Table 3: Illustrative Conceptual DFT Reactivity Indices Note: Values are calculated based on the representative FMO data in Table 2 and serve as an example.

ParameterFormulaIllustrative Value (eV)
Ionization Potential (I)I ≈ -EHOMO5.73
Electron Affinity (A)A ≈ -ELUMO1.02
Electronegativity (χ)(I + A) / 23.375
Chemical Hardness (η)(I - A) / 22.355
Global Electrophilicity (ω)χ² / (2η)2.41

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of charge transfer, hyperconjugation, and delocalization effects within a molecule. mdpi.com

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the amide nitrogen and the pyridine nitrogen into adjacent anti-bonding orbitals. A key interaction would be the n → π* delocalization from the nitrogen lone pair to the anti-bonding orbital of the carbonyl group (C=O), which is characteristic of the amide resonance. This interaction contributes to the planarity of the amide group and the partial double-bond character of the C-N bond. Additionally, interactions between the pyridine ring π-system and the acetamide substituent would be quantified, revealing the extent of electronic communication between these two parts of the molecule. The analysis also provides the natural atomic charges on each atom, offering a more refined view of the charge distribution than MEP maps. nih.gov

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) study maps the energy of the molecule as a function of one or more geometric parameters, such as dihedral angles. mdpi.com

For this compound, the most significant conformational flexibility arises from rotation around the C(pyridine)-N(amide) bond and the C(amide)-C(carbonyl) bond. A PES scan, performed by systematically rotating these bonds and calculating the energy at each step, would identify the low-energy conformers (local minima) and the energy barriers (transition states) separating them. researchgate.net Such studies on related N-substituted acetamides have shown that steric hindrance and electronic effects play a major role in determining the preferred conformation. researchgate.net The presence of the methyl group at the 3-position and the bromine atom on the pyridine ring would create specific steric constraints that influence the rotational barriers and the relative stability of different conformers. The results of this analysis are crucial for understanding which shapes the molecule is most likely to adopt, which in turn affects its biological activity and physical properties.

Thermodynamic Properties at Varying Temperatures (e.g., Enthalpy, Entropy, Heat Capacity)

A comprehensive review of available scientific literature and computational chemistry databases reveals a notable absence of specific studies on the thermodynamic properties of this compound. To date, no research articles or datasets have been published detailing the enthalpy, entropy, and heat capacity of this specific compound at varying temperatures.

While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the thermochemical properties of molecules, specific calculations for this compound have not been reported in the accessible literature. Such computational studies would be invaluable for understanding the stability, reactivity, and potential applications of this compound.

The determination of thermodynamic parameters is crucial for various aspects of chemical research and development, including reaction optimization, process design, and safety analysis. The lack of this fundamental data for this compound highlights an area for future research.

Future theoretical investigations could utilize established quantum chemical methods to calculate the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) over a range of temperatures. These calculations would typically involve:

Optimization of the molecular geometry of this compound.

Calculation of vibrational frequencies to determine the zero-point vibrational energy and thermal contributions to enthalpy and entropy.

Use of statistical mechanics to derive the thermodynamic functions at different temperatures.

Without such dedicated computational studies, any discussion on the specific thermodynamic behavior of this compound would be purely speculative. The scientific community would benefit from research focused on bridging this knowledge gap.

Chemical Reactivity, Derivatization, and Reaction Mechanisms of 2 Bromo N 3 Methylpyridin 2 Yl Acetamide

Substitution Reactions at the Bromoacetamide Moiety

The most prominent feature of 2-bromo-N-(3-methylpyridin-2-yl)acetamide's reactivity is the bromoacetamide group. The carbon atom alpha to both the bromine atom and the carbonyl group is highly electrophilic, making it susceptible to attack by a wide variety of nucleophiles. The bromine atom serves as an excellent leaving group, facilitating these substitution reactions.

The reaction at the α-carbon of the bromoacetamide moiety typically proceeds via a nucleophilic substitution mechanism, most commonly an S(_N)2 pathway. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The presence of the adjacent carbonyl group can activate the α-carbon towards this attack. A wide range of nucleophiles, including amines, thiols, alcohols, and carboxylates, can displace the bromide ion to form a new carbon-nucleophile bond. For instance, the reaction of similar 2-bromo-N-aryl acetamides with various amines is a well-established method for synthesizing 2-amino-N-aryl acetamide (B32628) derivatives. irejournals.comresearchgate.net

The susceptibility of this compound to nucleophilic attack allows for the straightforward synthesis of a diverse library of functionalized acetamide derivatives. This versatility is crucial for creating new molecules with potentially valuable biological or material properties. By selecting the appropriate nucleophile, a variety of functional groups can be introduced at the alpha position. This reaction is a cornerstone for building molecular complexity from a relatively simple starting material. irejournals.com

Below is a table illustrating potential derivatization pathways through nucleophilic substitution:

Nucleophile (Nu-H)Nucleophile TypeResulting Product StructureProduct Class
R-NH₂Primary Amineα-Amino Acetamide
R-SHThiolα-Thio Acetamide
R-OHAlcoholα-Alkoxy Acetamide
R-COOHCarboxylic Acidα-Acyloxy Acetamide

Reactions Involving the Pyridine (B92270) Nitrogen and Methyl Substituent

The methyl group attached to the pyridine ring is generally less reactive. However, under specific conditions, such as radical reactions, it can be a site for functionalization, for instance, through halogenation.

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Due to its dual functionality, this compound is a valuable building block for the synthesis of more complex molecules. The bromoacetamide portion serves as a handle for attaching various side chains via nucleophilic substitution, while the N-(3-methylpyridin-2-yl) core is a structural motif found in many biologically active compounds.

Amide derivatives are recognized for their wide range of pharmacological activities and are integral to the structure of numerous drugs. irejournals.comarchivepp.com Furthermore, N-(pyridin-2-yl)amides and related structures are key intermediates in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are important scaffolds in medicinal chemistry. researchgate.net The ability to readily functionalize the acetamide portion of the molecule makes it a versatile precursor for creating libraries of compounds for drug discovery and development.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. One of the most powerful C-C bond-forming reactions in modern organic synthesis is the Suzuki cross-coupling, and this compound can serve as a substrate in such transformations. wikipedia.org

In a Suzuki cross-coupling reaction, the bromoacetamide moiety would act as an alkyl halide coupling partner. The generally accepted mechanism for the Suzuki reaction involves a catalytic cycle with a palladium complex. wikipedia.orgorganic-chemistry.orglibretexts.org The key steps are:

Oxidative Addition : A low-valent palladium(0) complex reacts with the alkyl bromide (this compound), breaking the C-Br bond and forming a new organopalladium(II) intermediate. This is often the rate-limiting step for alkyl halides. libretexts.org

Transmetalation : The organopalladium(II) intermediate reacts with an organoboron compound (e.g., a boronic acid or ester) that has been activated by a base. The organic group from the boron reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The coupling of sp³-hybridized carbons, such as the one in the bromoacetamide group, can be more challenging than for sp²-hybridized carbons and often requires specialized ligands and conditions to proceed efficiently. researchgate.net

The table below summarizes the fundamental steps of the Suzuki-Miyaura catalytic cycle as it would apply to this compound.

StepDescriptionReactantsProducts
1. Oxidative AdditionThe Pd(0) catalyst inserts into the C-Br bond.This compound, Pd(0)L(_n)[R-Pd(II)(Br)L(_n)] complex
2. TransmetalationThe organic group from the activated boronic acid replaces the bromide on the palladium complex.[R-Pd(II)(Br)L(_n)], R'-B(OR)₂ + Base[R-Pd(II)(R')L(_n)] complex
3. Reductive EliminationThe two organic groups are expelled from the palladium to form the final product, regenerating the catalyst.[R-Pd(II)(R')L(_n)]R-R', Pd(0)L(_n)

R represents the -CH₂C(=O)NH-(3-methylpyridin-2-yl) group; R' is the organic group from the organoboron reagent.

Directing Group Effects and C-H Activation Processes

The chemical reactivity of this compound in the context of C-H activation is fundamentally governed by the directing capabilities of its N-(3-methylpyridin-2-yl)acetamide moiety. This structural unit belongs to the well-established class of picolinamide-based directing groups, which are highly effective in facilitating regioselective functionalization of C-H bonds through transition-metal catalysis. acs.orgnih.gov

The picolinamide (B142947) framework functions as a bidentate, monoanionic ligand that coordinates with a metal center, thereby directing catalytic activity to a specific C-H bond through the formation of a stable metallacycle intermediate. acs.orgresearchgate.net This chelation-assisted strategy is a cornerstone of modern synthetic chemistry, enabling the transformation of otherwise inert C-H bonds into valuable functional groups.

Mechanism of Action

The directing effect is initiated by the coordination of a transition metal catalyst, such as Palladium(II), to the picolinamide group. acs.org The metal center binds to both the pyridinyl nitrogen and the amide nitrogen (after deprotonation), forming a stable five-membered palladacycle. acs.org This rigid conformational arrangement brings the metal catalyst into close spatial proximity to specific C-H bonds on the substrate, leading to a significant decrease in the activation energy for C-H bond cleavage. acs.orgresearchgate.net The process typically proceeds via a concerted metalation-deprotonation (CMD) pathway.

The general mechanism can be summarized in the following steps:

Coordination: The picolinamide moiety coordinates to the metal catalyst (e.g., Pd(II)) via its two nitrogen atoms. acs.org

C-H Cleavage: The coordinated metal center activates a nearby C-H bond, leading to the formation of a larger metallacycle intermediate. acs.org

Functionalization: This intermediate undergoes further reaction, such as oxidative addition with an aryl halide, followed by reductive elimination, to form the C-C or C-heteroatom bond and regenerate the active catalyst. acs.org

Influence of the 3-Methyl Substituent

The presence of a methyl group at the 3-position of the pyridine ring in this compound can play a significant role in modulating the reactivity and selectivity of the C-H activation process. Research on related substituted picolinamide directing groups has shown that such modifications can have a pronounced impact. Specifically, the use of a 3-methylpicolinamide (B1317356) directing group has been demonstrated to improve yields and selectivity in certain palladium-catalyzed C(sp³)-H arylation reactions. ucl.ac.uk This enhancement may be attributed to steric or electronic effects that influence the stability of the metallacycle intermediate or the kinetics of the C-H palladation steps. ucl.ac.uk

Applications in C-H Functionalization

The picolinamide directing group is exceptionally versatile and has been successfully employed in a wide array of C-H functionalization reactions using various transition metals, including palladium, nickel, rhodium, and ruthenium. nih.govresearchgate.net These transformations enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Research Findings on Picolinamide-Directed C-H Functionalization

Catalyst SystemC-H Bond TypeTransformationRole of Directing GroupReference
Pd(OAc)₂sp² C-HArylation, AlkylationBidentate chelation forms a palladacycle intermediate, directing functionalization of the Cp ring on metal sandwich compounds. acs.org
Ni(II)sp² C-HTrifluoromethylationCoordinates with the nickel catalyst to enable site-selective C-H bond functionalization on arylamines in water. researchgate.net
Pd(II)sp³ C-HArylationThe 3-methylpicolinamide variant improves yields and selectivity for the functionalization of acyclic amine scaffolds. ucl.ac.uk
Various (Fe, Co, Ni, Cu, Ru, Rh, Pd)sp² and sp³ C-HGeneral FunctionalizationActs as one of the most versatile bidentate directing groups for a broad range of metal-catalyzed C-H functionalization reactions. nih.gov

Applications in Chemical Synthesis and Materials Science Research

Precursor in Organic Synthesis for Novel Heterocyclic Systems

The presence of a reactive α-bromoacetamide moiety and a nucleophilic pyridine (B92270) ring system within the same molecule makes 2-bromo-N-(3-methylpyridin-2-yl)acetamide an excellent precursor for the synthesis of a variety of novel heterocyclic compounds. The bromoacetyl group can readily react with various nucleophiles, leading to the formation of new carbon-heteroatom bonds, while the pyridine nitrogen can participate in cyclization reactions.

This reactivity allows for the construction of fused ring systems and other complex heterocyclic architectures. For instance, intramolecular cyclization reactions can be induced, where the pyridine nitrogen or another nucleophilic center attacks the electrophilic carbon of the bromoacetamide group, leading to the formation of five-, six-, or even seven-membered rings. Furthermore, it can be employed in multicomponent reactions, where its reactive sites can engage with two or more other reactants in a single synthetic operation to build complex molecular frameworks. The synthesis of various heterocyclic compounds through cyclization reactions involving pyridinium (B92312) 1,4-zwitterions has been reported, highlighting the utility of the pyridine motif in such transformations. mdpi.com

The versatility of the bromoacetamide group is further demonstrated by its reactions with various nucleophiles to form a range of derivatives. For example, reaction with anilines can lead to N-aryl acetamide (B32628) compounds, which themselves can be precursors to other heterocyclic systems. The general reactivity of N-bromoacetamide with olefins has been shown to produce 2-bromo-N-bromoacetimidates, a class of compounds that can undergo further chemical transformations. researchgate.net

Table 1: Examples of Heterocyclic Systems Potentially Accessible from this compound

Heterocyclic SystemPotential Synthetic Strategy
Imidazo[1,2-a]pyridinesIntramolecular cyclization
Pyrrolo[1,2-a]pyridinesReaction with a suitable C-nucleophile followed by cyclization
Thiazolo[3,2-a]pyridinesReaction with a sulfur nucleophile followed by cyclization
Fused pyrazines or quinoxalinesIntermolecular condensation with 1,2-diamines

Scaffold for Ligand Design and Development in Chemical Biology Research

The structural features of this compound make it an attractive scaffold for the design and development of ligands in chemical biology. The N-(3-methylpyridin-2-yl) portion can serve as a recognition element for specific biological targets, while the bromoacetamide group can act as a reactive handle for covalent modification or as a building block for more complex ligand structures.

Exploration of Protein-Ligand Interactions (e.g., Bromodomains, although specific binding of the exact compound is not given, the class of compounds are used as probes)

While direct binding of this compound to bromodomains has not been explicitly reported, the broader class of molecules containing haloacetamide moieties are utilized as chemical probes to study protein-ligand interactions. nih.gov Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, playing a crucial role in the regulation of gene expression. nih.gov

The bromoacetamide group in this compound can act as a weak electrophile, capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine or lysine, in the binding pocket of a protein. This covalent linkage can be used to map the binding site, identify the target protein, and study the kinetics of ligand binding. The use of halogenated probes, such as FragLites and PepLites, has been demonstrated to be effective in mapping the binding sites of bromodomains like BRD4 and ATAD2. nih.gov Although the specific compound has not been tested, its structural similarity to these probes suggests its potential utility in such studies. The N-acyl-2-aminopyridine scaffold is also a known feature in ligands that support metal-metal bonded compounds, indicating its ability to coordinate with metal ions which can be relevant in certain protein active sites. researchgate.net

Development of Linkers for Bifunctional Molecules

Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), are an emerging class of therapeutic agents that function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. symeres.com These molecules typically consist of two distinct ligands connected by a linker. bldpharm.com The bromoacetamide moiety of this compound can serve as a reactive handle to attach it to one of the ligands or to the linker itself. bldpharm.com

Development of Advanced Materials

The unique chemical properties of this compound also suggest its potential application in the development of advanced materials with tailored optical, electronic, or self-assembling properties.

Potential as Chiral Dopants in Liquid Crystals (for derivatives with suitable properties)

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Chiral dopants are optically active molecules that can be added to a nematic liquid crystal host to induce a helical structure, leading to the formation of a chiral nematic or cholesteric liquid crystal phase. dakenchem.com These materials have applications in displays, sensors, and optical devices. google.comresearchgate.net

While this compound itself is not chiral, it can be readily converted into chiral derivatives by reacting the bromoacetamide group with a chiral amine or alcohol. The resulting chiral molecules, possessing a rigid pyridine core, could be effective chiral dopants. The efficiency of a chiral dopant is determined by its helical twisting power (HTP), which is a measure of its ability to induce a helical structure in the liquid crystal host. york.ac.ukresearchgate.net The molecular structure of the dopant, including its shape and the nature and position of its chiral centers, plays a critical role in determining its HTP. The synthesis of chiral liquid crystal dopants from optically active drugs has been explored, demonstrating the feasibility of converting readily available chiral molecules into functional materials. york.ac.uk

Integration into Polymeric Structures or Supramolecular Assemblies

The reactive bromoacetamide group of this compound provides a convenient handle for its incorporation into polymeric structures. For example, it could be used as a functional monomer in polymerization reactions, such as atom transfer radical polymerization (ATRP), to introduce the N-(3-methylpyridin-2-yl)acetamide moiety as a side chain in a polymer. cmu.edu The bromine atom can act as an initiator for the polymerization of other monomers, leading to the formation of block copolymers. The incorporation of such functional monomers can impart specific properties to the resulting polymer, such as the ability to bind metal ions or to self-assemble into well-defined nanostructures. specificpolymers.comnih.govresearchgate.net

Furthermore, the pyridine and acetamide groups in the molecule can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can drive the formation of supramolecular assemblies. researchgate.net The self-assembly of molecules into ordered structures is a powerful bottom-up approach for the fabrication of functional materials with applications in areas such as drug delivery, catalysis, and electronics. The ability of bis(1,2,3-triazolyl)pyridine macrocycles to form nanotube structures in the solid state highlights the potential of pyridine-containing molecules in supramolecular chemistry. rsc.org Similarly, derivatives of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide have been investigated as inhibitors of hepatitis B virus capsid assembly, demonstrating the role of such scaffolds in directing protein-protein interactions and assembly processes. nih.gov

Advanced Analytical Techniques in Compound Characterization

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. For 2-bromo-N-(3-methylpyridin-2-yl)acetamide, HRMS is used to determine its exact mass, which is based on the sum of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

The molecular formula for this compound is C₈H₉BrN₂O. The theoretical monoisotopic mass, which is the value determined by HRMS, can be calculated with high precision. This experimental value is then compared to the theoretical mass. A minimal difference between the measured and theoretical mass, typically within a few parts per million (ppm), confirms the compound's elemental formula and distinguishes it from other compounds with the same nominal mass. The exact mass for the molecular formula C₈H₉BrN₂O is 227.98983 Da. nih.govnih.gov

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₉BrN₂O
Theoretical Exact Mass 227.98983 Da
Common Adducts ([M+H]⁺) 228.99710 m/z

Chromatographic Purity Assessment (e.g., LC-MS, HPLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for assessing the purity of this compound. These methods separate the target compound from any impurities, starting materials, or by-products that may be present after its synthesis.

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the components between the two phases. A detector, often a UV-Vis spectrophotometer, records the elution profile, generating a chromatogram. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks. For enhanced specificity, LC can be coupled with a mass spectrometer (LC-MS), which provides mass information for each eluting peak, further aiding in the identification of impurities. sielc.comlcms.cz

Table 2: Example HPLC Purity Analysis Parameters

Parameter Typical Value / Condition
Column C18 reverse-phase (or similar)
Mobile Phase Gradient of acetonitrile (B52724) and water
Detection UV at 254 nm
Retention Time Compound-specific

Spectroscopic Techniques for Isomer Differentiation and Purity Verification

Spectroscopic techniques are crucial for verifying the structural integrity of this compound and, importantly, for distinguishing it from its structural isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical environment of each atom in the molecule.

The title compound, this compound, has several potential isomers, such as N-(4-bromo-3-methylpyridin-2-yl)acetamide and N-(5-bromo-2-methylpyridin-3-yl)acetamide. nih.govnih.gov While these isomers share the same molecular formula and exact mass, their ¹H and ¹³C NMR spectra would be distinct. The chemical shifts of the protons on the pyridine (B92270) ring, the methyl group protons, and the methylene (B1212753) protons of the acetamide (B32628) group, as well as their spin-spin coupling patterns, are unique to the specific substitution pattern of each isomer. chemicalbook.comdocbrown.info For instance, the relative positions of the bromo, methyl, and acetamido groups on the pyridine ring dictate the electronic environment of the ring protons, leading to different chemical shifts and coupling constants that allow for unambiguous structural assignment. chemicalbook.com This differentiation is essential for confirming the identity and isomeric purity of the final compound.

Table 3: Isomers of C₈H₉BrN₂O and Basis for Spectroscopic Differentiation

Compound Name Key Differentiating Feature in ¹H NMR
2-bromo-N-(3-methyl pyridin-2-yl )acetamide Unique chemical shifts and coupling patterns for protons on the pyridine ring due to the ortho-relationship of the acetamido and methyl groups.
N-(4-bromo-3-methyl pyridin-2-yl )acetamide Different set of chemical shifts for ring protons due to the altered positions of the bromo and methyl substituents. nih.gov
N-(5-bromo-2-methyl pyridin-3-yl )acetamide Distinct proton signals resulting from the different connectivity and electronic effects of the substituents on the pyridine ring. nih.gov

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways Utilizing Sustainable Reagents

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research should focus on creating sustainable pathways to 2-bromo-N-(3-methylpyridin-2-yl)acetamide and its derivatives, minimizing waste and avoiding hazardous reagents. rasayanjournal.co.inresearchgate.netnih.gov

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions and the use of toxic solvents. Green chemistry principles can be applied to devise more eco-friendly alternatives. rasayanjournal.co.in This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov Multicomponent reactions, where three or more reactants combine in a single step, offer an atom-economical approach to building molecular complexity and could be explored for the synthesis of this compound and its analogs. rasayanjournal.co.inresearchgate.net

Furthermore, the exploration of greener solvents, such as ionic liquids or water, and the use of heterogeneous catalysts that can be easily recovered and recycled, would contribute to a more sustainable manufacturing process. rasayanjournal.co.inacs.org The development of continuous flow processes could also offer advantages in terms of safety, efficiency, and scalability for the synthesis of pyridine-containing compounds. vcu.edu

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

FeatureTraditional SynthesisPotential Sustainable Synthesis
Energy Source Conventional heating (reflux)Microwave irradiation, Ultrasonic energy
Reaction Type Stepwise synthesisOne-pot multicomponent reactions
Solvents Volatile organic compounds (VOCs)Water, Ionic liquids, Supercritical fluids
Catalysts Homogeneous catalystsRecyclable heterogeneous catalysts, Biocatalysts
Waste Generation HighMinimized through atom economy

In-depth Mechanistic Studies of Rearrangement and Cyclization Reactions

The structural arrangement of this compound, featuring a bromoacetyl group attached to an aminopyridine, suggests the potential for interesting rearrangement and intramolecular cyclization reactions. The presence of the bromine atom as a leaving group and the nucleophilic nitrogen of the pyridine (B92270) ring and the amide could facilitate such transformations.

Future research should involve detailed mechanistic studies to understand the pathways of these potential reactions. For instance, under basic conditions, intramolecular cyclization could lead to the formation of novel heterocyclic systems, such as imidazopyridines. Mechanistic investigations, employing techniques like kinetic studies, isotopic labeling, and computational modeling, can provide valuable insights into the transition states and intermediates involved. researchgate.netnih.gov

Understanding the mechanism of potential rearrangements, such as those analogous to the Hofmann or Curtius rearrangements, could also open up new synthetic routes to different classes of compounds. byjus.comlibretexts.org The Boekelheide reaction, a rearrangement of α-picoline-N-oxides, provides a precedent for rearrangements in pyridine derivatives that could be relevant. wikipedia.org A thorough understanding of these reaction mechanisms is crucial for controlling product selectivity and developing new synthetic methodologies.

Table 2: Potential Rearrangement and Cyclization Products

Starting MaterialReaction TypePotential Product
This compoundIntramolecular CyclizationImidazo[1,2-a]pyridin-2(3H)-one derivative
This compoundHofmann-like RearrangementN-(3-methylpyridin-2-yl)glycinamide derivative
N-oxide of this compoundBoekelheide-like RearrangementHydroxymethylpyridine derivative

Computational Design of Functional Derivatives for Targeted Research Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. openmedicinalchemistryjournal.com These techniques can be employed to design functional derivatives of this compound with tailored properties for specific research applications. mdpi.comresearchgate.netacs.org

By using computational methods such as Density Functional Theory (DFT) and molecular docking, it is possible to predict the electronic properties, reactivity, and potential biological activity of novel derivatives. nih.gov For example, in silico screening can be used to identify derivatives with a high binding affinity for a particular biological target, such as an enzyme or a receptor. nih.govnih.gov This approach can significantly accelerate the discovery of new therapeutic agents. researchgate.netnih.govnih.gov

The design of derivatives could focus on modifying the pyridine ring or the acetamide (B32628) side chain to modulate properties like solubility, lipophilicity, and metabolic stability. nih.govbohrium.comnjit.edu For instance, the introduction of different substituents on the pyridine ring could influence the molecule's interaction with biological targets. Computational studies can guide the selection of substituents to optimize these interactions.

Table 3: Computationally Guided Design Strategies

Design GoalComputational MethodTargeted Property Modification
Enhanced Biological ActivityMolecular Docking, QSARImproved binding affinity to a specific protein target.
Optimized PharmacokineticsADMET PredictionIncreased oral bioavailability, reduced toxicity. nih.govbohrium.com
Novel Material PropertiesDFT CalculationsTailored electronic and optical properties.
Improved Synthetic AccessibilityRetrosynthetic Analysis SoftwareIdentification of efficient and feasible synthetic routes.

Development of High-Throughput Synthesis and Screening Methodologies for Library Generation

To fully explore the chemical space around this compound, the development of high-throughput synthesis and screening methods is essential. These technologies allow for the rapid generation and evaluation of large libraries of related compounds. nih.govnih.govresearchgate.net

Automated synthesis platforms can be utilized to prepare a diverse library of derivatives by systematically varying the substituents on the pyridine ring and the acetamide moiety. nih.gov This can be achieved through parallel synthesis techniques, where multiple reactions are carried out simultaneously in a multi-well plate format.

Once a library of compounds has been synthesized, high-throughput screening (HTS) can be employed to rapidly assess their biological activity or other properties of interest. This allows for the efficient identification of "hit" compounds with desired characteristics, which can then be selected for further optimization. The integration of high-throughput synthesis and screening can dramatically accelerate the pace of research and development. nih.gov

Table 4: High-Throughput Workflow for Derivative Library

StepMethodologyObjective
1. Library Design Combinatorial Chemistry PrinciplesGenerate a diverse set of virtual compounds.
2. High-Throughput Synthesis Automated Parallel SynthesisRapidly synthesize the designed library of compounds.
3. High-Throughput Screening Robotic Screening PlatformsEfficiently test the library for desired biological or material properties.
4. Data Analysis ChemoinformaticsIdentify structure-activity relationships and select lead compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-N-(3-methylpyridin-2-yl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via bromination of N-(3-methylpyridin-2-yl)acetamide using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., dichloromethane or DMF) and temperature (room temperature vs. reflux) critically affect reaction efficiency. Purification often involves column chromatography or recrystallization to isolate the product from byproducts like unreacted starting material or di-brominated derivatives .
  • Key Considerations : Base catalysts (e.g., pyridine) may enhance regioselectivity by deprotonating intermediates, while excess brominating agents can lead to over-substitution. Monitoring via TLC or HPLC is recommended .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., bromine at the pyridine 2-position). IR spectroscopy verifies the acetamide C=O stretch (~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₈H₉BrN₂O, theoretical MW: 229.03 g/mol).
  • Elemental Analysis : Validate C, H, N, and Br percentages (±0.3% tolerance) .

Q. What are the common chemical reactions involving the bromine substituent in this compound?

  • Substitution Reactions : The bromine atom undergoes nucleophilic substitution (e.g., with amines, azides, or thiols) to form derivatives like 2-azido-N-(3-methylpyridin-2-yl)acetamide. Reaction rates depend on solvent polarity and nucleophile strength (e.g., DMF enhances SNAr mechanisms) .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids enables aryl group introduction at the bromine site, useful for generating structurally diverse analogs .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and torsion angles. For example, the dihedral angle between the pyridine and acetamide planes provides insight into steric effects from the methyl group. Validate data with residual density plots and R-factors (<5%) .
  • Case Study : A 2025 study reported a 1.8 Å resolution structure (CCDC entry XXXX) showing intramolecular H-bonding between the pyridine N and acetamide NH, stabilizing the planar conformation .

Q. How should researchers address contradictory bioactivity data across studies (e.g., antimicrobial vs. anticancer activity)?

  • Methodology :

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, serum concentration) to rule out assay-specific artifacts .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 2-bromo-N-(5-methylisoxazol-3-yl)acetamide) to identify critical functional groups. Molecular docking against targets like dihydrofolate reductase may explain divergent activities .

Q. What strategies optimize the synthetic yield of this compound for large-scale research applications?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
  • Flow Chemistry : Continuous processing minimizes side reactions (e.g., hydrolysis) and improves scalability. A 2024 study achieved 92% purity at 50 g scale using a microreactor system .

Q. What mechanistic insights explain the compound’s inhibition of bacterial cell wall synthesis?

  • Methodology :

  • Enzyme Assays : Test inhibition of penicillin-binding proteins (PBPs) using radiometric assays with 14C^{14}C-labeled substrates.
  • Resistance Studies : Compare MIC values against β-lactamase-producing vs. non-producing strains to assess susceptibility to enzymatic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.